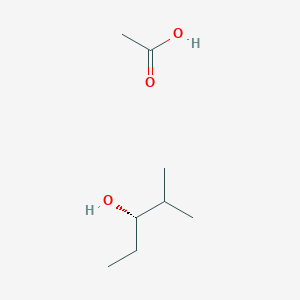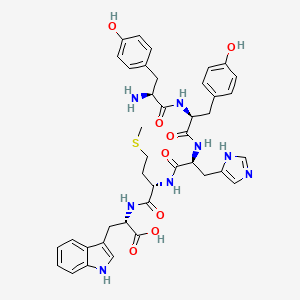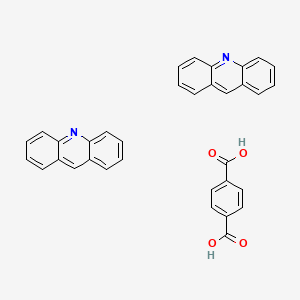![molecular formula C11H17ClN4O B14206576 4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 828258-33-9](/img/structure/B14206576.png)
4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that contains both morpholine and pyrido[3,4-d]pyrimidine moieties. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may start with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent steps involve cyclization and chlorination to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as active nickel, and solvents like alcohol and ammonia water, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine Derivatives: Compounds containing the morpholine moiety, such as linezolid and aprepitant, exhibit a broad spectrum of pharmacological activities.
Pyrimidine Derivatives: Pyrimidine-based compounds, including pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, are known for their diverse biological activities
Uniqueness
4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is unique due to its combined morpholine and pyrido[3,4-d]pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and therapeutic applications .
Propriétés
Numéro CAS |
828258-33-9 |
|---|---|
Formule moléculaire |
C11H17ClN4O |
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H16N4O.ClH/c1-2-12-7-10-9(1)11(14-8-13-10)15-3-5-16-6-4-15;/h8,12H,1-7H2;1H |
Clé InChI |
CTADLTQKTFCPFT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C(=NC=N2)N3CCOCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)


![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)
![3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14206537.png)
![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)
![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)

![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)

